BenchChemオンラインストアへようこそ!

Dimethylfraxetin

Carbonic anhydrase inhibition Enzymology Drug discovery

Dimethylfraxetin (CAS: 6035-49-0), also known as 6,7,8-trimethoxycoumarin or fraxetin dimethyl ether, is a naturally occurring coumarin derivative with molecular formula C12H12O5 and molecular weight 236.22. The compound features a benzopyrone core bearing three methoxy substituents at positions 6, 7, and 8, which distinguishes it from its hydroxylated parent analog fraxetin (7,8-dihydroxy-6-methoxycoumarin).

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 6035-49-0
Cat. No. B192595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylfraxetin
CAS6035-49-0
Synonyms6,7,8-trimethoxycoumarin
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC
InChIInChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3
InChIKeyRAYQKHLZHPFYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylfraxetin (6035-49-0) for Carbonic Anhydrase Research: Key Compound Profile


Dimethylfraxetin (CAS: 6035-49-0), also known as 6,7,8-trimethoxycoumarin or fraxetin dimethyl ether, is a naturally occurring coumarin derivative with molecular formula C12H12O5 and molecular weight 236.22 . The compound features a benzopyrone core bearing three methoxy substituents at positions 6, 7, and 8, which distinguishes it from its hydroxylated parent analog fraxetin (7,8-dihydroxy-6-methoxycoumarin) . Dimethylfraxetin is isolated from various plant sources including Pittosporum illicioides, Garcinia multiflora, and Tagetes lucida, and is commercially available as a high-purity research compound for applications in enzymology, metabolomics, and natural product pharmacology .

Why Generic Coumarin Substitution Fails: Dimethylfraxetin Structural Differentiation


Substituting Dimethylfraxetin with structurally related coumarins such as fraxetin, esculetin, or scoparone without experimental validation introduces significant scientific risk due to divergent pharmacological profiles driven by methylation status. The conversion of hydroxyl groups to methoxy substituents fundamentally alters both molecular recognition at enzyme active sites and physicochemical properties including logP and membrane permeability . While fraxetin (7,8-dihydroxy-6-methoxycoumarin) demonstrates potent superoxide scavenging activity with IC50 values of 2.3–5.8 µM in neutrophil assays, this activity is abolished upon methylation [1]. Conversely, the trimethoxy substitution pattern of Dimethylfraxetin confers nanomolar inhibitory potency against carbonic anhydrase isoforms that hydroxylated analogs lack . This substitution-dependent functional divergence mandates compound-specific sourcing for reproducible experimental outcomes.

Dimethylfraxetin (6035-49-0): Quantitative Differentiation Evidence for Scientific Selection


Carbonic Anhydrase I (CA I) Nanomolar Inhibition: Potency Superiority over Clinical Standard Acetazolamide

Dimethylfraxetin exhibits nanomolar inhibitory activity against carbonic anhydrase I (CA I) with a Ki value of 0.0097 µM (9.7 nM) . This potency exceeds the CA I inhibition of the clinical reference drug acetazolamide, which demonstrates a Ki of 12 nM (0.012 µM) against CA II and approximately 86 nM against bovine erythrocyte CA [1][2]. Within a panel of six CA isozymes evaluated, Dimethylfraxetin was identified as the most potent natural product (NP) coumarin across all isoforms tested .

Carbonic anhydrase inhibition Enzymology Drug discovery

Natural Product Coumarin Class Potency Ranking: Trimethoxy Substitution Confers Maximal CA Inhibitory Activity

In a comparative evaluation of six carbonic anhydrase isozymes, Dimethylfraxetin (compound 17) was identified as the most potent natural product coumarin among all compounds tested . This trimethoxy-substituted coumarin demonstrated superior CA I inhibitory activity compared to all other NP coumarins in the study panel . The presence of three methoxy groups at positions 6, 7, and 8 is mechanistically linked to this enhanced potency, as blockade of active hydroxyl groups by methylation eliminates superoxide scavenging activity while conferring CA inhibitory function [1].

Structure-activity relationship Natural product screening Coumarin pharmacology

Blood-Brain Barrier Penetration and Brain Tissue Distribution: In Vivo Neuroinflammation Model Evidence

Dimethylfraxetin (DF) demonstrates quantifiable blood-brain barrier penetration and brain tissue accumulation in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model [1]. In pharmacokinetic studies using HPLC-DAD-UV methodology, Dimethylfraxetin concentrations were detectable in brain tissue following systemic administration, with plasma concentrations increasing up to three-fold in the neuroinflammation state compared to healthy controls [1]. The study further established that the compound's ability to cross the blood-brain barrier represents an advantage for investigating disease mechanisms associated with neuroinflammatory processes [1].

Neuroinflammation Pharmacokinetics Blood-brain barrier

Gastroprotective Efficacy Exceeding Clinical Reference Drug Rebamipide

In a comparative evaluation of scoparone derivatives for gastroprotective activity, 6,7,8-trimethoxycoumarin (Dimethylfraxetin) demonstrated gastroprotective efficacy exceeding that of rebamipide, a clinically approved anti-ulcer drug [1]. Among six synthesized scoparone derivatives screened in HCl/ethanol- and indomethacin-induced gastric ulcer rat models, both 5,6,7-trimethoxycoumarin and 6,7,8-trimethoxycoumarin exhibited superior gastroprotective activity compared to the standard drug, while the other four derivatives were equipotent or less potent [1]. Pharmacological analysis suggested that the presence of a methoxy group at position C-5 or C-8 of the scoparone phenyl ring contributes to this enhanced activity [1].

Gastroprotection Peptic ulcer Scoparone derivatives

Dimethylfraxetin (6035-49-0): Validated Application Scenarios Based on Quantitative Evidence


Carbonic Anhydrase I (CA I) Enzymology and Inhibitor Screening

Dimethylfraxetin is optimally applied as a nanomolar-potency probe for carbonic anhydrase I inhibition studies, with a Ki of 0.0097 µM (9.7 nM) that matches or exceeds the clinical reference drug acetazolamide . The compound serves as the most potent natural product coumarin scaffold among six CA isozymes evaluated, making it the preferred positive control or starting point for CA I-targeted drug discovery campaigns .

Neuroinflammation and CNS Pharmacokinetic Studies

Dimethylfraxetin is validated for central nervous system research applications based on documented blood-brain barrier penetration and brain tissue distribution in LPS-induced neuroinflammation mouse models [1]. The compound exhibits up to 3-fold higher plasma concentrations under neuroinflammatory conditions compared to healthy controls, supporting its use in pharmacokinetic-pharmacodynamic studies of neuroinflammatory disease mechanisms [1].

Gastric Mucosal Protection and Peptic Ulcer Research

Dimethylfraxetin demonstrates gastroprotective efficacy exceeding that of the clinical anti-ulcer drug rebamipide in both HCl/ethanol- and indomethacin-induced gastric ulcer rat models [2]. This validated activity supports its application in gastric mucosal protection research and as a reference compound for scoparone derivative SAR studies in peptic ulcer disease [2].

Natural Product Coumarin Structure-Activity Relationship (SAR) Studies

Dimethylfraxetin is an essential comparator compound for coumarin SAR investigations, as the trimethoxy substitution pattern confers CA inhibitory function while eliminating the superoxide scavenging activity characteristic of hydroxylated analogs such as fraxetin [3]. This functional dichotomy makes Dimethylfraxetin a critical control compound for dissecting substitution-dependent pharmacological divergence in the coumarin class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylfraxetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.